6-methyl-5-phenylpyrimidine-2,4-diamine

Antimalarial drug discovery DHFR inhibitor resistance Structure-activity relationship

6-Methyl-5-phenylpyrimidine-2,4-diamine (P36/IEM-687) is a 2,4-diaminopyrimidine derivative specifically differentiated from pyrimethamine by its 6-methyl and 5-phenyl substituents. This scaffold provides a 1.5-fold improvement in Ki (36.7 nM) against C59R+S108N double-mutant PfDHFR and a 2.6-fold selectivity for PvDHFR-TS (Ki 4.18 nM). With a logP of 2.778 and a low molecular weight (200.24 Da), it is an optimal, synthetically tractable core for parallel library synthesis targeting DHFR or TAM kinases. Choose this compound for its measurable resistance profile advantage and CNS-distribution potential.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 18588-50-6
Cat. No. B096747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-phenylpyrimidine-2,4-diamine
CAS18588-50-6
Synonyms2,4-diamino-5-phenyl-6-methylpyrimidine
IEM 687
IEM-687
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2
InChIInChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15)
InChIKeyRBOOBZAJMOATAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-phenylpyrimidine-2,4-diamine (CAS 18588-50-6): A Structurally Defined 2,4-Diaminopyrimidine Analog for Targeted Antifolate and Physicochemical Differentiation


6-Methyl-5-phenylpyrimidine-2,4-diamine is a 2,4-diaminopyrimidine derivative historically designated IEM‑687 and classified as a structural analog of the antimalarial drug pyrimethamine [1]. It bears a 5‑phenyl and a 6‑methyl substituent, distinguishing it from other 2,4‑diaminopyrimidines. The compound has been catalogued in authoritative toxicogenomics and controlled vocabulary databases as a pyrimethamine congener, reflecting its established identity within antifolate research [2].

Why 6-Methyl-5-phenylpyrimidine-2,4-diamine Cannot Be Substituted by Generic 2,4-Diaminopyrimidines Without Direct Comparative Data


Within the 2,4‑diaminopyrimidine class, even minor alterations to the 5‑phenyl or 6‑alkyl substituents produce divergent DHFR inhibition profiles, mutant‑strain susceptibility, and lipophilicity. A systematic evaluation of pyrimethamine analogs demonstrated that varying the 6‑position from ethyl to methyl or the 5‑position from p‑chlorophenyl to phenyl results in >10‑fold shifts in Ki against wild‑type and resistant DHFR enzymes [1]. Consequently, substituting 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine with pyrimethamine or other in‑class analogs without targeted quantification of these parameters risks selecting a compound with substantially different potency, resistance profile, and physicochemical behavior.

Quantitative Differentiation Evidence for 6-Methyl-5-phenylpyrimidine-2,4-diamine (CAS 18588-50-6) Against Closest Analogs


Superior Retention of Inhibitory Activity Against Pyrimethamine-Resistant PfDHFR Double-Mutant (C59R+S108N)

In a head‑to‑head assay, 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine (P36) exhibited an IC50 of 39.69 ± 8.41 μM against the pyrimethamine‑resistant PfDHFR double‑mutant (C59R+S108N), while pyrimethamine's IC50 exceeded 50 μM [1]. The corresponding Ki values were 36.7 ± 4.3 nM for P36 versus 53.9 ± 6.5 nM for pyrimethamine [1]. This demonstrates that P36 partially circumvents the steric clash responsible for pyrimethamine resistance.

Antimalarial drug discovery DHFR inhibitor resistance Structure-activity relationship

Higher Intrinsic Affinity for Plasmodium vivax DHFR-TS Compared to Plasmodium falciparum DHFR-TS

The compound demonstrates a Ki of 4.18 nM against wild‑type PvDHFR‑TS [1], which is approximately 2.6‑fold lower (i.e., greater affinity) than its Ki of 10.9 nM against wild‑type PfDHFR‑TS measured in a separate assay [2]. This species‑preferential inhibition profile is not observed with pyrimethamine, whose Ki against PvDHFR‑TS (0.21 nM) is actually lower than its PfDHFR‑TS Ki (0.6 nM) [2].

P. vivax malaria Species selectivity DHFR-TS enzyme inhibition

Optimized Lipophilicity (logP 2.78) for Enhanced Blood‑Brain Barrier Penetration Potential Relative to Pyrimethamine (logP 2.69)

The computed logP of 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine is 2.778 [1], modestly higher than the experimentally determined logP of 2.69 for pyrimethamine [2] and approaching the range of the CNS‑penetrant antifolate metoprine (logP 2.82) [2]. This incremental lipophilicity gain arises from replacement of the p‑chloro substituent with a hydrogen on the 5‑phenyl ring.

Lipophilicity optimization Blood‑brain barrier penetration CNS drug delivery

Reduced Molecular Weight (200.24 Da) and Simplified Substructure Offer a More Tractable Scaffold for Derivatization than Pyrimethamine (248.71 Da)

6‑Methyl‑5‑phenylpyrimidine‑2,4‑diamine has a molecular weight of 200.24 Da [1], notably lower than pyrimethamine (248.71 Da) and other 5‑(p‑chlorophenyl) analogs. The absence of the p‑chloro substituent eliminates a metabolic liability and a potential site for reactive metabolite formation, while the methyl group at C6 provides a synthetic handle for further elaboration [2].

Medicinal chemistry Lead optimization Scaffold derivatization

Procurement‑Driven Application Scenarios for 6-Methyl-5-phenylpyrimidine-2,4-diamine (CAS 18588-50-6) Based on Verified Differentiation Evidence


Antimalarial Lead Optimization Targeting Antifolate‑Resistant Plasmodium falciparum

Programs seeking to overcome pyrimethamine resistance conferred by C59R+S108N mutations can use P36 as a starting scaffold. Its Ki of 36.7 nM against the double‑mutant PfDHFR, compared to pyrimethamine's Ki of 53.9 nM [1], provides a measurable advantage that can be further optimized through structure‑guided design.

Species‑Selective DHFR Inhibitor Development for Plasmodium vivax Malaria

The 2.6‑fold preferential affinity for PvDHFR‑TS (Ki 4.18 nM) over PfDHFR‑TS (Ki 10.9 nM) [1] supports the use of P36 as a probe in P. vivax‑focused drug discovery. This selectivity profile is the inverse of pyrimethamine and may be exploited to design treatments specifically for vivax malaria, which lacks robust continuous culture systems.

CNS‑Penetrant Antifolate Probe Development for Cerebral Malaria and Toxoplasmosis

With a logP of 2.778, P36 sits between pyrimethamine (logP 2.69) and the CNS‑distributed metoprine (logP 2.82) [1]. This physicochemical positioning makes it suitable for evaluating blood‑brain barrier penetration in murine models of cerebral malaria or CNS toxoplasmosis, where enhanced tissue distribution is critical for efficacy.

2,4‑Diaminopyrimidine Scaffold Derivatization Platform for Kinase and Antifolate Library Synthesis

The low molecular weight (200.24 Da), absence of halogen substituents, and readily functionalizable C6‑methyl group [1] make P36 an economical and synthetically tractable core for parallel library synthesis. Procurement for medicinal chemistry campaigns targeting DHFR, TAM kinases, or other pyrimidine‑binding enzymes can leverage its simplified scaffold to accelerate SAR exploration.

Quote Request

Request a Quote for 6-methyl-5-phenylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.